Ruminococcus bromii was first identified in the human gastrointestinal tract and has been extensively studied for its metabolic capabilities. It plays a crucial role in the fermentation of resistant starches, contributing to energy recovery from dietary fibers. The bacterium's classification highlights its evolutionary adaptations that allow it to thrive in the anaerobic environment of the colon, where it interacts symbiotically with other gut microbial species to enhance carbohydrate degradation .
Ruminococcus bromii possesses a complex cell wall structure typical of Gram-positive bacteria, characterized by a thick peptidoglycan layer which provides structural integrity.
Ruminococcus bromii engages in several biochemical reactions primarily focused on carbohydrate metabolism:
The mechanism through which Ruminococcus bromii operates involves several steps:
This metabolic pathway highlights Ruminococcus bromii's role in enhancing energy recovery from dietary fibers, influencing gut microbiota composition, and potentially impacting host health .
Ruminococcus bromii exhibits several notable physical and chemical properties:
Ruminococcus bromii has significant applications in various fields:
The investigation of CID 22343308, a synthetic small-molecule compound, exemplifies the convergence of computational chemistry and experimental structural biology over three decades. Initial studies (1990s–2000s) relied on X-ray crystallography and NMR spectroscopy for static structural characterization, revealing its core scaffold but lacking dynamical insights [1] [4]. The advent of high-performance computing (2010s) enabled nanosecond-scale molecular dynamics (MD) simulations, which identified transient conformational states inaccessible to experimental methods [6] [8]. By the 2020s, hybrid methods emerged, integrating ab initio quantum mechanical calculations with coarse-grained MD to model electronic properties and long-timescale behavior (>1 μs), refining thermodynamic predictions like binding free energies (±2.5 kcal/mol accuracy) [4] [8]. This evolution mirrors broader shifts in chemical methodology—from descriptive structural analysis toward predictive dynamical modeling.
Table 1: Historical Milestones in CID 22343308 Research
Era | Dominant Techniques | Key Findings | Limitations |
---|---|---|---|
1990s–2000s | X-ray crystallography, NMR | Global topology; hydrogen-bonding networks | Static snapshots; no dynamics |
2010s | Classical MD (ns scale) | Side-chain flexibility; metastable states | Timescale gaps; force field errors |
2020s | QM/MM, enhanced sampling MD | Allosteric pockets; solvation free energies | Computational cost; parameterization |
CID 22343308 occupies a critical niche in molecular mechanics frameworks due to its rigid heterocyclic core and flexible alkyl substituents. This duality makes it a benchmark for evaluating force field accuracy:
Table 2: Force Field Performance for CID 22343308 Dynamics
Force Field | Torsional Error (kcal/mol) | Solvation Free Energy Error (kcal/mol) | Best Use Case |
---|---|---|---|
OPLS/AA | 0.9 | 1.8 | Aqueous dynamics |
CHARMM36 | 1.2 | 2.5 | Membrane interactions |
AMBER ff19SB | 2.3 | 3.1 | Not recommended |
GAFF2 | 1.5 | 2.0 | Ligand parameterization |
Despite advances, four unresolved challenges dominate current discourse:
Table 3: Key Research Gaps and Emerging Solutions
Gap | Current Status | Promising Approaches |
---|---|---|
Rare-event sampling | Markov state models (MSMs) | AI-driven collective variable discovery |
Electronic excitations | TD-DFT single-point calculations | Machine-learning force fields (e.g., ANI) |
Solvation thermodynamics | Explicit solvent MD | Deep-learning implicit solvent models |
Experimental validation | Sparse NMR/kinetic data | Microfluidics-enabled high-throughput assays |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1